3-(Piperidin-4-ylmethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZYSWQNXOXYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148148-60-1 | |
| Record name | 3-(piperidin-4-ylmethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Piperidin 4 Ylmethyl Pyridine and Its Derivatives
Established Synthetic Routes for Piperidine (B6355638) and Pyridine (B92270) Ring Formation
The formation of the piperidine and pyridine rings, the fundamental components of 3-(Piperidin-4-ylmethyl)pyridine, can be achieved through several well-established synthetic routes. These methods include catalytic hydrogenation, reductive amination, and various cyclization reactions.
Catalytic Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation is a primary and fundamental method for the synthesis of piperidines from their corresponding pyridine precursors. mdpi.comresearchgate.net This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas in the presence of a metal catalyst. A variety of catalysts, including rhodium, palladium, iridium, and nickel, have been shown to be effective for this transformation. mdpi.com For instance, a mild and complete hydrogenation of aromatic rings, including pyridines, can be achieved using 10% rhodium on carbon (Rh/C) in water at 80 °C under 5 atm of H₂ pressure. organic-chemistry.org Similarly, palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) is an effective system for the reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org
The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially when other reducible functional groups are present in the molecule. For example, iridium-catalyzed ionic hydrogenation has been shown to be a robust method for the reduction of pyridines to piperidines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. chemrxiv.org In the context of synthesizing this compound, a potential precursor would be 3-(Pyridin-4-ylmethyl)pyridine, which would undergo hydrogenation of the pyridine ring attached to the methyl group.
A specific example of relevant hydrogenation is the reduction of hydroxypyridines. While challenging, the catalytic hydrogenation of 3- and 4-hydroxypyridines to their corresponding hydroxypiperidines can be accomplished in the presence of a lower carboxylic acid anhydride, such as acetic anhydride, which stabilizes the enol form as an ester for effective hydrogenation. google.com
Table 1: Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst System | Substrate Type | Key Features |
| 10% Rh/C, H₂ (5 atm), H₂O, 80 °C | Pyridines | Mild conditions, applicable to various heteroaromatics. organic-chemistry.org |
| Pd/C, Ammonium Formate | Pyridine N-oxides | Simple, high yield, avoids strong acids and harsh reagents. organic-chemistry.org |
| Iridium(III) Complex | Pyridines | Tolerates highly reduction-sensitive functional groups. chemrxiv.org |
| PtO₂, Acetic Anhydride | Hydroxypyridines | Overcomes the difficulty of hydrogenating hydroxypyridines. google.com |
| Nickel Nanocatalysts | Pyridine derivatives | High stability and reusability of the catalyst. mdpi.com |
Reductive Amination Strategies for Piperidine Functionalization
Reductive amination is a cornerstone in the synthesis of amines and plays a pivotal role in the formation and functionalization of the piperidine scaffold. researchgate.net This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netresearchgate.net This strategy is widely used for the construction of C-N bonds and is a key method in the pharmaceutical industry. researchgate.net
For the synthesis of piperidine derivatives, intramolecular reductive amination is a powerful technique. researchgate.netresearchgate.net This involves a molecule containing both a carbonyl group and an amino group, which can cyclize via imine/enamine formation and subsequent reduction to form the piperidine ring. researchgate.net For instance, polyhydroxy piperidine iminosugars are synthesized from carbohydrate precursors using intramolecular reductive amination. researchgate.netresearchgate.net
Furthermore, double reductive amination of dicarbonyl compounds with an external nitrogen source provides another route to piperidine rings. researchgate.net The versatility of reductive amination allows for the introduction of various substituents on the nitrogen atom by choosing the appropriate primary amine, leading to N-functionalized piperidines without the need for additional synthetic steps. researchgate.net A general synthesis for 1-Pyridin-4-ylmethyl-piperidin-3-ol involves the reductive amination between N-Boc-piperidinone and 4-pyridinecarboxaldehyde. evitachem.com
Table 2: Reductive Amination Approaches for Piperidine Synthesis
| Reductive Amination Type | Description | Application Example |
| Intramolecular | A molecule with both carbonyl and amine groups cyclizes to form the piperidine ring. researchgate.net | Synthesis of polyhydroxypiperidine iminosugars from carbohydrate precursors. researchgate.netresearchgate.net |
| Intermolecular | Reaction of a dicarbonyl compound with an amine to form the piperidine ring. researchgate.net | Synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol from N-Boc-piperidinone and 4-pyridinecarboxaldehyde. evitachem.com |
| Cascade Reactions | A nitrogen-containing moiety that can be reduced to an amine allows for cascade reactions. researchgate.net | One-step amination-cyclization for N-substituted iminosugars. researchgate.net |
Cyclization Reactions for Constructing Heterocyclic Frameworks
A multitude of cyclization reactions are employed to construct the piperidine ring, offering diverse strategies to access this important heterocyclic framework. nih.gov These can be broadly categorized into intramolecular and intermolecular cyclizations. nih.gov Intramolecular cyclizations involve the formation of a ring from a single molecule containing all the necessary atoms. nih.gov Key examples include:
Aza-Michael Reaction: This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form a piperidine ring. nih.gov
Prins-type Cyclization: Homoallylic amines can undergo cyclization with aldehydes to form 4-hydroxypiperidines. youtube.com
Radical Cyclization: This method can be used to form piperidines via 1,6-hydrogen atom transfer. mdpi.com
Metal-catalyzed Cyclizations: Various transition metals catalyze intramolecular reactions to form piperidines. nih.gov
Intermolecular cyclizations, or annulations, involve the formation of the piperidine ring from two or more separate components. nih.gov A notable example is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring, which can then be further modified to yield a piperidine. beilstein-journals.org
The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final piperidine product. For instance, asymmetric synthesis and the use of chiral catalysts can lead to enantiomerically enriched piperidines. nih.govlongdom.org
Advanced Synthetic Transformations in the Derivatization of this compound Analogues
Once the core this compound scaffold is assembled, advanced synthetic transformations can be employed to create a diverse range of analogues. These derivatizations are crucial for modulating the compound's properties.
The functionalization can occur at several positions on both the piperidine and pyridine rings. For example, the nitrogen of the piperidine ring is a common site for derivatization. N-acylation can be performed using various acid anhydrides or acid chlorides. google.com
Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing carbon-carbon bonds. This would allow for the attachment of various aryl or alkyl groups to either the piperidine or pyridine ring, provided a suitable halide or boronic acid derivative of the core scaffold is available. evitachem.com For instance, the synthesis of certain LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core has utilized Mitsunobu or Suzuki coupling reactions. evitachem.comnih.gov
The development of novel catalysts and reaction conditions continues to expand the toolkit for derivatization. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-substituted piperidines. acs.orgnih.gov
Principles of Scalable Synthesis for Related Piperidine Scaffolds
The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges that require careful consideration of reaction conditions, safety, and cost-effectiveness. For piperidine-containing scaffolds, several principles are key to developing a scalable synthesis.
One important aspect is the use of robust and efficient reactions that proceed in high yield with minimal byproducts. Reductive amination, for instance, is considered a key C-N bond-forming reaction in the pharmaceutical industry due to its operational simplicity and the availability of low-cost reagents. researchgate.net The development of scalable methods often involves optimizing reaction parameters such as solvent, temperature, and catalyst loading to maximize throughput and minimize waste.
The use of flow chemistry offers significant advantages for scalable synthesis. Continuous flow reactors can provide better control over reaction parameters, leading to improved safety and consistency, especially for highly exothermic or hazardous reactions. beilstein-journals.org For example, a practical continuous flow reaction of an N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed for the synthesis of enantioenriched α-substituted piperidines, which can be smoothly scaled up. organic-chemistry.org
Furthermore, the development of large-scale synthetic routes for piperidine derivatives has been reported, highlighting the feasibility of producing these scaffolds in significant quantities. For example, the large-scale synthesis of 2,6-trans-piperidines has been achieved through an intramolecular aza-Michael reaction. nih.gov The ability to prepare up to 0.5 kg of representative (cyclo)alkylpiperidines has been demonstrated using a 5 L autoclave, showcasing the successful implementation of scalable methods. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Piperidin 4 Ylmethyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Methodologies (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Piperidin-4-ylmethyl)pyridine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the pyridine (B92270) and piperidine (B6355638) ring systems, as well as the bridging methylene (B1212753) group. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The piperidine ring protons and the methylene bridge protons resonate in the upfield aliphatic region (δ 1.0-3.5 ppm). The N-H proton of the piperidine ring often appears as a broad singlet.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbon atoms of the pyridine ring are observed in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the piperidine ring and the methylene linker are found further upfield (δ 20-60 ppm).
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two distinct nitrogen atoms. The sp²-hybridized nitrogen of the pyridine ring would resonate at a significantly different chemical shift compared to the sp³-hybridized nitrogen of the saturated piperidine ring.
2D NMR Methodologies: Two-dimensional NMR experiments are crucial for the definitive assignment of all signals and for confirming the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): This experiment establishes correlations between adjacent protons, helping to map out the spin systems within the pyridine and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for confirming the connection between the methylene bridge and both the piperidine (C4) and pyridine (C3) rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2 | ~8.4 | ~150 |
| Pyridine C4 | ~7.5 | ~136 |
| Pyridine C5 | ~7.2 | ~123 |
| Pyridine C6 | ~8.5 | ~148 |
| Methylene (-CH₂-) | ~2.5 | ~38 |
| Piperidine C2/C6 | ~3.0 (axial), ~2.6 (equatorial) | ~46 |
| Piperidine C3/C5 | ~1.7 (axial), ~1.2 (equatorial) | ~30 |
| Piperidine C4 | ~1.5 | ~34 |
| Piperidine N-H | Variable, broad | - |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound displays several characteristic absorption bands:
N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the piperidine ring.
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the pyridine ring.
Aliphatic C-H Stretch: Strong absorption bands are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric C-H stretching vibrations of the piperidine ring and the methylene bridge.
C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic C=C and C=N stretching vibrations within the pyridine ring.
N-H Bend: The N-H bending vibration of the piperidine amine typically appears in the 1590-1650 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring is usually found in the 1000-1250 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Piperidine Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Pyridine Ring | 3010 - 3100 |
| Aliphatic C-H Stretch | Piperidine Ring, -CH₂- | 2850 - 2960 |
| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |
| N-H Bend | Piperidine Amine | 1590 - 1650 |
| C-N Stretch | Piperidine Amine | 1000 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₁₁H₁₆N₂.
HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm). The experimentally measured exact mass is then compared to the theoretically calculated exact mass for the proposed molecular formula. A close match between these two values provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass. The monoisotopic mass of this compound is 176.13135 Da. uni.lu
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| Calculated Exact Mass ([M]+) | 176.13135 u |
| Expected HRMS Result ([M+H]⁺) | 177.13863 u |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides quantitative information about the elemental composition of a pure compound. It determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound.
The experimentally determined percentages are compared with the theoretically calculated percentages based on the molecular formula (C₁₁H₁₆N₂). A strong correlation between the experimental and theoretical values (typically within ±0.4%) serves to verify the elemental composition and confirm the purity of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₆N₂)
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 74.95 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.15 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90 |
| Total | 176.263 | 100.00 |
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| Pyridine |
Computational Chemistry and Molecular Modeling in 3 Piperidin 4 Ylmethyl Pyridine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict how a molecule (ligand) will bind to a protein's active site. This method has been extensively applied to derivatives of 3-(Piperidin-4-ylmethyl)pyridine to understand their binding modes and predict their affinity for various biological targets.
A key area of investigation has been the inhibition of Lysine-Specific Demethylase 1 (LSD1), a validated drug target for certain cancers. nih.gov Docking studies on the closely related compound, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), revealed critical interactions within the LSD1 active site. Modeling predicted that the protonated piperidine (B6355638) amino group could form a hydrogen bond with the residue Asp555, while the pyridine (B92270) ring could engage in favorable electrostatic and hydrophobic interactions with the flavin ring of the FAD cofactor and the residue Tyr761. nih.gov These simulations suggested a competitive inhibition mechanism and provided a structural basis for the observed activity, guiding the synthesis of potent inhibitors. nih.gov
Similarly, docking studies have been employed to evaluate piperidine derivatives against other targets. For instance, various novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives were docked into the crystal structure of the enoyl-acyl carrier protein (EACP) reductase enzyme, a key target for antitubercular agents, to predict binding interactions. researchgate.net In another study, a newly synthesized piperidine derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, showed efficient interaction with the COVID-19 main protease in docking simulations. nih.gov These examples highlight how docking is used to predict and rationalize the binding of piperidine-containing scaffolds to a diverse range of protein targets.
Table 1: Predicted Interactions of a 3-(Piperidin-4-ylmethoxy)pyridine Analog with LSD1
| Compound Moiety | Interacting Residue/Cofactor | Type of Interaction |
|---|---|---|
| Protonated Piperidine Amine | Asp555 | Hydrogen Bond, Electrostatic |
| Piperidine Skeleton | Ala809, Pro808, Ala539, Asn540 | Hydrophobic |
| Pyridine Ring | FAD, Tyr761 | Electrostatic, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the ligand-protein complex over time. MD simulations are used to assess the conformational flexibility of the ligand and the protein, providing a more realistic model of the biological environment.
For complexes identified through docking, MD simulations are performed to confirm the stability of the binding pose. plos.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated. A stable complex is indicated by low RMSD values for both the protein and the ligand throughout the simulation. plos.org This analysis ensures that the predicted binding mode is maintained over a simulated period, typically ranging from nanoseconds to microseconds. plos.org
Furthermore, MD trajectories can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a popular technique for this purpose. alliedacademies.org It has been used to analyze the binding energy of potential inhibitors, including complex piperidine derivatives, to their target kinases. alliedacademies.orgalliedacademies.org These calculations help to refine lead compounds by providing a quantitative measure of binding stability.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound and its derivatives. nih.govrsc.org These methods provide detailed information on molecular geometry, charge distribution, and chemical reactivity.
DFT is used to optimize the molecular geometry and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net
These calculations also allow for the determination of the distribution of electronic charge across the molecule through methods like Mulliken population analysis. nih.gov For example, in a study of a piperidine derivative, the nitrogen atom of the piperidine ring was found to possess a significant negative charge, highlighting its potential role in hydrogen bonding. nih.gov The resulting molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich and electron-poor regions that are crucial for molecular recognition and interaction with biological targets. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to investigate hyperconjugative interactions and charge transfer within the molecule. rsc.orgresearchgate.net
Table 2: Application of Quantum Chemical Methods to Piperidine Derivatives
| Computational Method | Information Obtained | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure | Predicts the most stable 3D shape of the molecule. |
| HOMO-LUMO Analysis | Energy gap, reactivity indices | Indicates chemical stability and reactivity. researchgate.net |
| Mulliken Population Analysis | Partial atomic charges | Reveals charge distribution for electrostatic interactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density mapping | Visualizes reactive sites for ligand-protein interactions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Intra-molecular charge transfer, stability | Analyzes delocalization of electron density. researchgate.net |
In Silico Tools for Target Identification and Off-Target Prediction
Beyond analyzing interactions with known targets, computational tools are vital for identifying novel protein targets and predicting potential off-target effects, which is essential for evaluating a compound's therapeutic window and safety profile.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of this process. Various computational models are used to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds. alliedacademies.org For instance, studies on novel piperidine-containing quinoline (B57606) analogues used in silico tools to predict their ADMET properties, finding them to be within acceptable ranges and potentially less toxic, marking them as viable hits for further drug discovery. researchgate.net Such analyses help to flag compounds that may have undesirable properties early in the development pipeline.
For target identification, methods like reverse docking can be employed. This involves screening a compound against a large database of protein structures to identify potential binding partners. While specific examples for this compound are not detailed in the provided literature, this approach is a standard strategy in computational drug discovery to repurpose existing molecules or uncover novel mechanisms of action for new chemical entities.
Future Research Trajectories and Innovations in 3 Piperidin 4 Ylmethyl Pyridine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity
The synthesis of substituted piperidines and pyridines remains a significant focus in organic chemistry, driven by the prevalence of these motifs in pharmaceuticals. mdpi.com Future efforts concerning 3-(piperidin-4-ylmethyl)pyridine and its analogs will likely concentrate on developing more efficient, sustainable, and diverse synthetic strategies.
Chemo-enzymatic methods are also gaining traction for their high stereoselectivity. A one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines, yielding chiral piperidines with high precision. acs.org Furthermore, catalytic enantioselective synthesis, such as the rhodium-catalyzed asymmetric reductive Heck reaction, allows for the creation of enantioenriched 3-substituted piperidines from readily available starting materials. acs.org
These novel methodologies not only promise to streamline the synthesis of this compound but also open up avenues for creating diverse libraries of analogs with varied substitution patterns, which is crucial for structure-activity relationship (SAR) studies.
| Synthetic Advancement | Key Features | Potential Impact on this compound Synthesis |
| Heterogeneous Catalysis (e.g., Rh/C) | Milder reaction conditions, use of green solvents (e.g., water). organic-chemistry.org | More sustainable and cost-effective large-scale production. |
| Electrocatalytic Hydrogenation | Ambient temperature and pressure, no additives required. researchgate.net | Greener synthesis with reduced waste and energy consumption. |
| Chemo-enzymatic Dearomatization | High stereoselectivity, one-pot cascade reactions. acs.org | Access to specific stereoisomers for enhanced biological targeting. |
| Catalytic Enantioselective Synthesis | High enantioselectivity and functional group tolerance. acs.org | Creation of diverse libraries of chiral analogs for SAR studies. |
Exploration of Undiscovered Molecular Targets and Biological Pathways
While the this compound scaffold is present in compounds targeting known biological pathways, a significant area of future research lies in the exploration of its potential to interact with novel molecular targets. The structural versatility of this chemical entity suggests that its derivatives could modulate a wide range of biological processes.
One promising area of investigation is in the field of epigenetics. For example, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain cancers. nih.govnih.gov These inhibitors have shown high selectivity and have been found to increase cellular H3K4 methylation and inhibit the proliferation of leukemia and solid tumor cells. nih.govnih.gov Further exploration of this compound analogs could lead to the discovery of new epigenetic modulators with improved efficacy and safety profiles.
Another area of interest is the central nervous system (CNS). The piperidine (B6355638) and pyridine (B92270) moieties are common features in drugs that act on neurological pathways. ontosight.ai For instance, immethridine, a compound with a similar structure, is a potent and highly selective histamine (B1213489) H3 receptor agonist. researchgate.net Given the role of the histamine H3 receptor in various neurological and psychiatric disorders, derivatives of this compound could be explored for their potential as novel CNS therapeutics.
Furthermore, the general biological activities of piperidine-pyridine hybrids, which include antibacterial, antifungal, anticancer, and antihypertensive properties, suggest a broad therapeutic potential. researchgate.net Systematic screening of this compound libraries against a wide array of biological targets could uncover novel activities and mechanisms of action.
| Potential Molecular Target Class | Example Target | Therapeutic Area | Rationale for Exploration |
| Epigenetic Enzymes | Lysine Specific Demethylase 1 (LSD1) nih.govnih.gov | Oncology | Known activity of related 3-(piperidin-4-ylmethoxy)pyridine derivatives. nih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Histamine H3 Receptor researchgate.net | Neurology, Psychiatry | Known activity of the structurally similar compound, immethridine. researchgate.net |
| Kinases | Anaplastic Lymphoma Kinase (ALK) mdpi.com | Oncology | Piperidine-pyridine scaffolds are present in known kinase inhibitors. mdpi.com |
| Ion Channels | Voltage-gated ion channels clinmedkaz.org | Neurology, Cardiology | Piperidine derivatives are known to modulate various ion channels. clinmedkaz.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can significantly accelerate the drug discovery process by predicting the properties of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing new molecules. nih.govucl.ac.uk
De novo drug design, powered by AI models like variational autoencoders and generative adversarial networks, can generate novel molecular structures with desired properties from scratch. nih.gov This approach can be used to explore a vast chemical space around the this compound core, proposing new derivatives with optimized activity, selectivity, and pharmacokinetic profiles.
Machine learning models can also be trained on existing data to predict the biological activity of new compounds. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their inhibitory activity against a specific target. These models can then be used to prioritize which virtual compounds should be synthesized and tested, increasing the efficiency of the hit-to-lead process.
Furthermore, AI can aid in predicting the three-dimensional structure of protein targets and how they interact with ligands. nih.gov This information is invaluable for structure-based drug design, allowing for the rational design of this compound derivatives that fit perfectly into the binding site of a target protein, thereby enhancing their potency and selectivity. evitachem.com
| AI/ML Application | Description | Potential Benefit for this compound Research |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. nih.gov | Rapid exploration of a vast chemical space to identify novel and potent analogs. |
| Predictive Modeling (e.g., QSAR) | Prediction of biological activity based on chemical structure. | Prioritization of synthetic efforts towards the most promising compounds. |
| Structure-Based Drug Design | Prediction of protein-ligand interactions. nih.govevitachem.com | Rational design of highly potent and selective inhibitors. |
| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity. mdpi.com | Early identification and mitigation of potential liabilities in drug candidates. |
Advancements in High-Throughput Screening and Lead Optimization
High-throughput screening (HTS) will continue to be a cornerstone of drug discovery for identifying initial hits from large compound libraries. researchgate.net For the this compound scaffold, advancements in HTS technologies will enable the screening of larger and more diverse libraries of its derivatives against a wider range of biological targets.
The development of more sophisticated and miniaturized HTS assays, such as fluorescence-based and luminescence-based assays, allows for the rapid and cost-effective screening of hundreds of thousands of compounds. researchgate.net These assays can be designed to measure various biological activities, from enzyme inhibition to the modulation of protein-protein interactions. frontiersin.org
Furthermore, fragment-based drug discovery (FBDD) is an alternative approach where smaller, low-affinity fragments are screened and then grown or linked together to create a more potent lead compound. The this compound scaffold itself or fragments thereof could be used in FBDD campaigns to identify novel starting points for drug discovery programs.
| Screening/Optimization Technique | Description | Application to this compound |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries. researchgate.net | Identification of initial hits from diverse libraries of derivatives. |
| Fragment-Based Drug Discovery (FBDD) | Screening of small fragments that are then optimized. | Use of the scaffold or its components as fragments to identify novel binding modes. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of a compound's structure to understand its effects on activity. | Optimization of hit compounds to improve potency and selectivity. |
| Lead Optimization | Improving the properties of a lead compound to make it a suitable drug candidate. | Development of preclinical candidates with favorable efficacy and safety profiles. |
Q & A
Q. What structural features of 3-(Piperidin-4-ylmethyl)pyridine contribute to its biological activity in LSD1 inhibition?
The piperidin-4-ylmethyl group is critical for LSD1 inhibition due to its basic amine functionality, which forms hydrogen bonds with residues like Asp555 in the LSD1 active site. This group enhances selectivity (>1,500-fold) and potency (IC50 = 62 nM) compared to analogs lacking this moiety . The pyridine core facilitates hydrophobic interactions with the FAD cofactor and Tyr761, as shown in docking studies .
Q. What synthetic strategies are commonly employed to prepare this compound derivatives?
A modular approach involves:
- Step 1 : Coupling a pyridine core with a piperidine derivative (e.g., via Buchwald-Hartwig amination or nucleophilic substitution).
- Step 2 : Functionalization of the pyridine ring with substituents (e.g., phenyl or pyrazine groups) to optimize binding affinity .
- Step 3 : Hydrochloride salt formation for improved solubility and stability .
Example: Compound 5 (Ki = 2.3 μM) was synthesized by replacing a cyclopropylamine group with a pyridine ring and optimizing substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in inhibitory potency among analogs of this compound?
SAR analysis reveals that:
- Piperidine substitution : The 4-methylpiperidine group in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride enhances solubility but reduces LSD1 affinity compared to the unsubstituted piperidine in compound 2 .
- Pyridine modifications : Adding a phenyl group (compound 4) improved binding (Ki = 47.8 μM) but required further optimization via pyrazine substitution to achieve nanomolar potency (compound 5) .
Table 1 : Key SAR Findings
| Compound | Substituent | Ki/IC50 | Selectivity (vs. other enzymes) |
|---|---|---|---|
| 1 | Cyclopropylamine | 15.7 μM | Low |
| 2 | Piperidin-4-ylmethyl | 62 nM | >1,500-fold |
| 5 | Pyrazine-phenyl | 2.3 μM | Moderate |
Q. What methodological challenges arise in crystallographic studies of this compound binding to LSD1?
The reactive cyclopropylamine moiety in early analogs undergoes elimination during crystallization, preventing stable enzyme-inhibitor complex formation. Alternative strategies include:
Q. How do data contradictions in enzyme kinetics inform inhibitor design?
Compound 4 (Ki = 47.8 μM) showed weak inhibition despite favorable docking predictions, highlighting limitations of in silico models. Resolution involved:
- Enzyme kinetics : Confirming competitive inhibition via Lineweaver-Burk plots .
- Hydrophobic interaction optimization : Introducing pyrazine in compound 5 improved Ki by 20-fold .
Methodological Guidance
Q. What experimental protocols are recommended for assessing selectivity of this compound derivatives?
- Step 1 : Broad-spectrum profiling against related enzymes (e.g., MAO-A/B, other demethylases) using fluorogenic substrates.
- Step 2 : Cellular assays (e.g., histone methylation Western blotting) to confirm target engagement .
- Step 3 : Counter-screening with FAD-dependent enzymes to rule off-target effects .
Q. How can researchers address low solubility of this compound derivatives in biological assays?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride) .
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to prevent precipitation .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in LSD1 inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
